molecular formula C16H16ClN5 B11222615 1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11222615
M. Wt: 313.78 g/mol
InChI Key: KPQFJGQVQWOSGS-UHFFFAOYSA-N
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Description

N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE is a nitrogen-containing heterocyclic compound. It belongs to the pyrazolopyrimidine class, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and virology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of catalysts such as Cu(I) for the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-CYCLOPENTYLAMINE is unique due to its specific substitution pattern and the presence of a cyclopentylamine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H16ClN5/c17-11-4-3-7-13(8-11)22-16-14(9-20-22)15(18-10-19-16)21-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,18,19,21)

InChI Key

KPQFJGQVQWOSGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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